molecular formula C11H19Br B13155641 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane

3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane

Cat. No.: B13155641
M. Wt: 231.17 g/mol
InChI Key: DCKAFCGRAYQOMP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The presence of a bromomethyl group and a butan-2-yl group attached to the bicyclo[3.1.0]hexane structure makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor compound. For example, starting with 3-(butan-2-yl)bicyclo[3.1.0]hexane, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of alcohols, amines, or thiols.

    Reduction: Formation of methyl-substituted bicyclo[3.1.0]hexane.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-3-(butan-2-yl)bicyclo[31

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the bromomethyl group is reduced to a methyl group, altering the compound’s chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    3-(Methyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane: Similar structure but with a methyl group instead of a bromomethyl group.

Uniqueness

The presence of the bromomethyl group in 3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane makes it more reactive in substitution and reduction reactions compared to its chloro- and hydroxyl-substituted counterparts. This reactivity can be advantageous in synthetic chemistry, allowing for the efficient formation of new compounds.

Properties

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

3-(bromomethyl)-3-butan-2-ylbicyclo[3.1.0]hexane

InChI

InChI=1S/C11H19Br/c1-3-8(2)11(7-12)5-9-4-10(9)6-11/h8-10H,3-7H2,1-2H3

InChI Key

DCKAFCGRAYQOMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CC2CC2C1)CBr

Origin of Product

United States

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